molecular formula C16H13FN4S B12008477 5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 578759-92-9

5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12008477
CAS No.: 578759-92-9
M. Wt: 312.4 g/mol
InChI Key: LATDTLRIVGEFQX-VCHYOVAHSA-N
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Description

5-(2-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Core Structure: The compound consists of a 1,2,4-triazole ring fused with a thiol group (sulfur atom) and an amino group.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Radical Approach: Protodeboronation of alkyl boronic esters can be utilized to synthesize this compound. The radical-based method allows access to 1°, 2°, and 3° alkyl boronic esters.

    Matteson–CH₂–Homologation: Combining protodeboronation with Matteson homologation enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation.

    Application to Natural Products: The hydromethylation sequence has been applied to natural products like methoxy-protected (−)-Δ8-THC and cholesterol.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for practical applications.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, including derivatives of the core structure.

Scientific Research Applications

    Chemistry: Used as a versatile building block in organic synthesis.

    Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.

    Medicine: Research explores its pharmacological effects and potential drug development.

    Industry: Applications in materials science, catalysis, and more.

Mechanism of Action

    Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore related triazoles, thiol-containing molecules, and fluorinated aromatics.

Properties

CAS No.

578759-92-9

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S/c1-11-6-8-12(9-7-11)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

LATDTLRIVGEFQX-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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